GSK PERK Inhibitor-d3
CAS No.:
Cat. No.: VC0200157
Molecular Formula: C₂₄H₁₆D₃F₄N₅O
Molecular Weight: 472.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₄H₁₆D₃F₄N₅O |
---|---|
Molecular Weight | 472.45 |
Introduction
Chemical Properties and Structure
GSK PERK Inhibitor-d3 is characterized by the molecular formula C24H16D3F4N5O and a molecular weight of 472.453 g/mol . The compound contains three deuterium atoms replacing hydrogen atoms in the methyl group position of the parent molecule GSK2606414. The IUPAC name is 1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone .
The chemical structure features a pyrrolo[2,3-d]pyrimidine core with a trideuteriomethyl substitution, connected to a dihydroindole moiety which is further linked to a fluorinated phenyl group through an ethanone bridge . This structure maintains the key pharmacophoric elements of the parent compound while incorporating the isotopic label for research purposes.
Mechanism of Action
Selectivity Profile
The parent compound GSK2606414 displays high selectivity for PERK, with at least 385-fold selectivity over other kinases including c-Kit, Aurora B, BRK, HRI/EIF2AK1, MLK2/MAP3K10, c-MER, DDR2, PKR/EIF2AK2, and MLCK2/MYLK2 (with IC50 values ranging from 154 to 701 nM) . The compound shows minimal activity against more than 280 other kinases, with IC50 values greater than 1 μM . This selectivity profile is expected to be maintained in the deuterated analog, making it a valuable tool for specific PERK-focused research.
Research Applications
Cellular Studies
In cellular studies, GSK2606414 has been shown to effectively block ER stress-induced PERK autophosphorylation in various cell lines, including A549 cells, with complete inhibition observed at concentrations ≤30 nM after 60 minutes of preincubation . The deuterated analog GSK PERK Inhibitor-d3 enables researchers to conduct similar experiments with the added benefit of isotopic tracing to monitor metabolic fate and cellular distribution.
Applications in Cancer Research
Research has demonstrated that PERK inhibition can have significant effects on cancer cells. For instance, studies with colorectal carcinoma (CRC) cells have shown that PERK activation is involved in taxol (TAX) and nocodazole (NOC)-induced cell death and G2/M arrest . The application of PERK inhibitor GSK2606414 significantly reduced apoptosis and G2/M arrest induced by TAX and NOC, with decreased phosphorylated PERK (pPERK), phosphorylated JNK, Cdc25C, and Cyc B1 protein expressions .
The table below summarizes some of the research findings regarding the effects of PERK inhibition in colorectal cancer cells:
Treatment | Effect on Cell Viability | Effect on G2/M Arrest | Effect on Protein Expression |
---|---|---|---|
TAX/NOC alone | Decreased | Increased | Increased pPERK, pJNK, pCdc25C, cycB1 |
TAX/NOC + GSK2606414 | Protected from cell death | Reversed G2/M arrest | Inhibited increase in pPERK, pJNK, pCdc25C, cycB1 |
PERK siRNA + TAX/NOC | Inhibited cell death | Inhibited G2/M arrest | Not specified |
This data demonstrates the critical role of PERK activation in the anti-CRC effect of microtubule-targeting agents such as TAX and NOC, highlighting the potential of PERK inhibitors as research tools in cancer biology .
Neurodegenerative Disease Research
PERK inhibitors have also been studied in the context of neurodegenerative diseases, where ER stress and the unfolded protein response play important roles in pathogenesis. The deuterated version provides researchers with a valuable tool to investigate these mechanisms with enhanced tracking capabilities for metabolic studies in neuronal models.
Pharmacological Profile
In Vitro Activity
The parent compound GSK2606414 demonstrates potent inhibition of PERK with an IC50 of 0.4 nM in biochemical assays, and effectively inhibits PERK autophosphorylation at 30 nM in cellular assays . The compound binds directly to PERK in its inactive DFG conformation, as confirmed by X-ray crystallography .
Table 2 summarizes the comparative inhibitory activity of GSK2606414 (compound 1) and an optimized analog GSK2656157 (compound 6) against various kinases:
Kinase | GSK2606414 IC50 (nM) | GSK2656157 IC50 (nM) |
---|---|---|
PERK | 0.4 | 0.9 |
EIF2AK1 (HRI) | 420 | 460 |
EIF2AK2 (PKR) | 696 | 905 |
EIF2AK4 (GCN2) | Not Determined | 3,388 |
The data shows that both compounds maintain high selectivity for PERK over other EIF2α kinases, with selectivity ratios ranging from hundreds to thousands-fold .
Cross-Reactivity with Other Targets
Interestingly, research has revealed that GSK2606414 and a related compound GSK2656157 also exhibit inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), independent of their effect on PERK. These compounds were found to directly inhibit RIPK1 enzymatic activity with potency at least 10 times higher than necrostatin-1s (NEC-1s), a known RIPK1 inhibitor .
The table below compares the IC50 values of these compounds against PERK and RIPK1:
Compound | PERK IC50 (μM) | RIPK1 IC50 (μM) |
---|---|---|
GSK2606414 | 0.0038 | 0.0182 |
GSK2656157 | 0.0097 | 0.0691 |
AMG'44 (another PERK inhibitor) | 0.1812 | No inhibition |
NEC-1s (RIPK1 inhibitor) | No inhibition | 0.8655 |
This dual activity has implications for interpreting research results when using these compounds to study PERK-specific effects, as some observed outcomes might be partially attributable to RIPK1 inhibition .
Structural Optimization and Development
The development of GSK PERK Inhibitor-d3 is part of a broader medicinal chemistry effort to optimize PERK inhibitors. The parent compound GSK2606414 (compound 1) served as a starting point for further optimization to improve physicochemical properties, metabolism, and pharmacokinetics .
Modifications to Improve Drug-like Properties
A key strategy in the optimization of PERK inhibitors was decreasing compound lipophilicity to improve physical properties and pharmacokinetic profiles. The table below shows the comparison of cLogP values (a measure of lipophilicity) and cytochrome P450 inhibition profiles between the original compound 1 (GSK2606414) and optimized compounds:
Compound | cLogP | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 (midazolam) | CYP3A4 (nifedipine) | CYP2C8 |
---|---|---|---|---|---|---|---|---|
1 (GSK2606414) | 4.1 | 21 | 4.5 | 7.0 | 23 | 13 | 10 | 0.89 |
6 (GSK2656157) | 2.4 | >25 | 24.7 | >25 | >25 | >25 | 19.7 | >25 |
8 | 2.9 | >25 | 19.2 | >25 | 23.7 | 9.09 | 7.4 | 5.83 |
12 | 2.5 | >25 | >25 | >25 | >25 | >25 | 20.5 | >25 |
This data shows that the optimized compounds (particularly compounds 6 and 12) have significantly lower lipophilicity and reduced cytochrome P450 inhibition, which are favorable characteristics for improved pharmacokinetics and reduced potential for drug-drug interactions .
Structure-Activity Relationship
Research on PERK inhibitors revealed that fluorination of the indoline 4-position in certain analogs was important for maintaining potent biochemical and cellular activity. Crystal structures of PERK with inhibitors such as compound 6 showed that the indoline fluorine atom is directed toward the methyl groups of valine 606 in the kinase P-loop, potentially contributing to the enhanced potency .
Deuterated Analog: Advantages and Applications
The deuterated analog GSK PERK Inhibitor-d3 is particularly valuable for metabolic and pharmacokinetic studies. Deuterium substitution often results in a kinetic isotope effect, potentially altering the rate of metabolic processes involving the breaking of C-D bonds compared to C-H bonds. This property makes deuterated compounds useful tools for:
-
Tracing metabolic pathways
-
Identifying primary sites of metabolism
-
Potentially extending half-life by slowing metabolism at specific positions
-
Serving as internal standards for quantitative analysis
The trideuteriomethyl substitution in GSK PERK Inhibitor-d3 specifically labels the methyl group on the pyrrolo[2,3-d]pyrimidine core, which may be a site of metabolic vulnerability in the parent compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume